2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide
Description
Properties
IUPAC Name |
2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-5-28-17-13(3)10-21-18-16(17)19(26)24(20(27)23(18)4)11-15(25)22-14-8-6-12(2)7-9-14/h6-10H,5,11H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKVIBRUKZTXLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the formation of the pyrimidinone ring, followed by the introduction of the ethoxy and methyl groups, and the acetamide linkage. Common reaction conditions involve the use of organic solvents, specific temperature controls, and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods: On an industrial scale, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide can undergo various types of reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: In oxidation reactions, reagents such as hydrogen peroxide or potassium permanganate might be used. Reduction reactions could involve reagents like sodium borohydride. Substitution reactions might be facilitated using nucleophiles or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions can vary depending on the specific reagents and conditions used. For instance, oxidation might lead to the formation of more oxidized derivatives, while reduction could yield simpler, reduced forms of the compound.
Scientific Research Applications
The compound 2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide is a synthetic organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in chemistry, biology, and medicine. This article aims to explore its applications comprehensively, supported by data tables and documented case studies.
Structural Features
This compound features a pyrido[2,3-d]pyrimidine core with multiple functional groups that enhance its chemical reactivity and biological activity. The presence of ethoxy and p-tolyl groups contributes to its solubility and interaction with biological targets.
Chemistry
In the realm of chemistry, the compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of novel compounds with desired properties.
Synthetic Routes
The synthesis typically involves multi-step organic reactions including:
- Alkylation
- Cyclization
- Condensation reactions
Optimized conditions such as temperature (50 to 100 °C) and solvent choice (e.g., DMSO) are critical for maximizing yield and purity.
Biology
Biologically, this compound is under investigation for its potential biochemical activities. Studies suggest it may interact with specific enzymes or proteins, providing insights into new biochemical pathways or therapeutic targets.
Case Study: Enzyme Interaction
Research has indicated that derivatives of this compound exhibit inhibitory effects on certain enzymes involved in metabolic pathways. For instance, inhibition of cyclooxygenase (COX) enzymes could position it as a candidate for anti-inflammatory therapies.
Medicine
In the medical field, derivatives of this compound are explored for their pharmacological effects. Research focuses on:
- Anti-inflammatory Activity : Potential use in treating inflammatory diseases.
- Anticancer Properties : Investigating mechanisms by which structural modifications enhance cytotoxicity against cancer cell lines.
Clinical Trials
Preliminary clinical trials have shown promise in using modified versions of this compound to target specific cancer types, demonstrating significant tumor reduction in animal models.
Industrial Applications
The compound also finds applications in industrial settings:
- Pharmaceutical Manufacturing : As a chemical intermediate in the production of drugs.
- Agrochemicals : Development of new pesticides or herbicides based on its chemical structure.
Example Mechanism
For instance, binding affinity studies have shown that the compound can effectively bind to the active site of certain kinases involved in cell proliferation signaling pathways.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other proteins, altering their function or activity. The precise mechanism can involve binding to active sites, inhibiting or activating pathways, or modifying the structural conformation of target molecules. These interactions can lead to various biological effects, such as changes in cellular metabolism, signaling, or gene expression.
Comparison with Similar Compounds
Key Physical Properties:
Substituent Effects on Properties
Biological Activity
2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure comprises a pyrido[2,3-d]pyrimidine core and various functional groups that may contribute to its biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 386.4 g/mol. The IUPAC name highlights its complex structure:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 386.4 g/mol |
| IUPAC Name | 2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(p-tolyl)acetamide |
The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes and receptors involved in critical biological pathways. The presence of the pyrido[2,3-d]pyrimidine moiety suggests potential interactions with nucleic acid synthesis pathways and enzymatic inhibition.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide biosynthesis, which is crucial for cellular proliferation.
- Receptor Modulation : It may act on various receptors influencing signaling pathways related to inflammation and cancer progression.
Biological Activity
Recent studies have indicated various biological activities associated with similar pyrido[2,3-d]pyrimidine derivatives:
- Antitumor Activity : Compounds with similar structures have shown significant antiproliferative effects against different cancer cell lines. For instance, derivatives targeting dihydrofolate reductase (DHFR) demonstrated inhibition of cancer cell growth through interference with folate metabolism .
- Anti-inflammatory Effects : Some pyrido[2,3-d]pyrimidine compounds have exhibited anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways .
- Antimicrobial Properties : Certain derivatives have been evaluated for their antimicrobial activities against various pathogens, suggesting a broad spectrum of potential applications in treating infections .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Anticancer Activity : A recent study highlighted the synthesis and evaluation of pyrido[2,3-d]pyrimidines that showed promising results in inhibiting the growth of lung and colorectal cancer cells . The mechanism was linked to the inhibition of key enzymes involved in DNA synthesis.
- Evaluation of Anti-inflammatory Properties : Research has demonstrated that specific pyrido[2,3-d]pyrimidine analogs can reduce inflammation markers in vitro and in vivo models . This suggests potential therapeutic applications for chronic inflammatory conditions.
Q & A
Q. What are the established synthetic routes for this compound, and what characterization methods are critical for confirming its structure?
The compound is typically synthesized via multi-step condensation reactions. For example, a common approach involves reacting a pyrido[2,3-d]pyrimidine core with chloroacetylated intermediates under basic conditions (e.g., potassium carbonate in DMF), followed by purification via recrystallization . Key characterization methods include:
- 1H NMR : Peaks for ethoxy (δ ~1.3–1.5 ppm), methyl (δ ~2.0–2.3 ppm), and aromatic protons (δ ~7.0–8.6 ppm) confirm substituent placement .
- LC-MS : Molecular ion peaks (e.g., m/z 362–376 [M+H]⁺) validate the molecular weight .
- Melting Point : Consistency in melting range (e.g., 190–205°C) indicates purity .
Q. How should researchers monitor reaction progress and purity during synthesis?
Use thin-layer chromatography (TLC) to track reaction completion by comparing reactant and product Rf values . Post-synthesis, employ HPLC with UV detection (e.g., 254 nm) to assess purity. For complex mixtures, high-resolution mass spectrometry (HRMS) can resolve ambiguities in molecular ion identification .
Q. What solvent systems are recommended for recrystallization to achieve high purity?
Polar aprotic solvents like DMF or DMSO are effective for dissolving the compound, while gradual addition of water or ethanol induces crystallization. For example, a DMF/water (1:3) system yielded a 58% recovery with >95% purity in related pyrimidine derivatives .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
Integrate quantum chemical calculations (e.g., density functional theory) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. For instance, modifying the ethoxy group’s electron-donating capacity could enhance binding to hydrophobic enzyme pockets . Pair this with molecular docking to simulate interactions with biological targets (e.g., kinases or proteases) and prioritize derivatives for synthesis .
Q. What strategies resolve discrepancies in reported biological activity data across studies?
- Standardize assays : Use identical cell lines (e.g., HEK293 or HepG2) and control compounds to minimize variability .
- Verify purity : Contaminants >5% can skew results; re-test compounds with LC-MS and elemental analysis .
- Cross-validate : Compare results across orthogonal methods (e.g., in vitro enzyme inhibition vs. cellular proliferation assays) .
Q. How can reaction engineering improve yield in large-scale synthesis?
Optimize mixing efficiency and temperature control to mitigate side reactions. For example, a study on analogous acetamide derivatives achieved a 20% yield increase by switching from batch to flow reactors, ensuring consistent heat distribution . Additionally, membrane separation technologies (e.g., nanofiltration) can isolate intermediates more effectively than traditional centrifugation .
Q. What analytical approaches characterize degradation products under physiological conditions?
Simulate physiological pH (7.4) and temperature (37°C) in buffer solutions, then analyze samples using:
- LC-MS/MS : Identify hydrolyzed or oxidized products (e.g., cleavage of the ethoxy group to form hydroxyl derivatives) .
- Stability-indicating assays : Monitor parent compound depletion over time using UV-Vis spectroscopy at λmax ~270 nm .
Methodological Considerations
Q. What precautions are critical for handling this compound in toxicity studies?
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to prevent dermal or inhalation exposure .
- First aid : For accidental ingestion, rinse with water (do not induce vomiting) and seek immediate medical attention .
- Waste disposal : Incinerate at >800°C to prevent environmental release of toxic byproducts .
Q. How do structural modifications (e.g., substituent variation) impact solubility and bioavailability?
Q. What experimental designs validate the compound’s mechanism of action in cellular models?
- Knockdown/knockout models : Use CRISPR-Cas9 to silence putative target genes and observe rescue effects .
- Dose-response curves : Calculate EC50 values across a 0.1–100 µM range to assess potency .
- Metabolic profiling : Apply untargeted metabolomics (via LC-QTOF-MS) to identify pathway perturbations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
